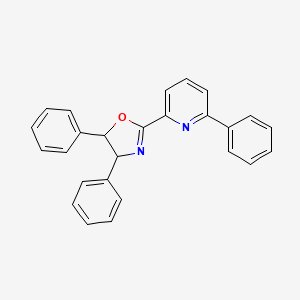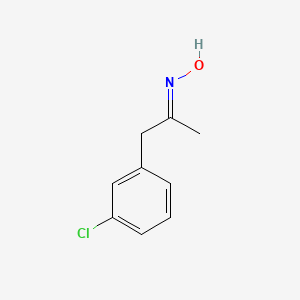
(3-Chlorophenyl)acetone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This compound is specifically a ketoxime, derived from the reaction of (3-chlorophenyl)acetone with hydroxylamine. It is a white crystalline solid that is soluble in water and various organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)acetone oxime can be synthesized through the condensation of (3-chlorophenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:
(3−Chlorophenyl)acetone+NH2OH⋅HCl→(3−Chlorophenyl)acetone oxime+H2O+HCl
The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
(3-Chlorophenyl)acetone oxime undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, it can hydrolyze back to (3-chlorophenyl)acetone and hydroxylamine.
Reduction: It can be reduced to the corresponding amine using reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out with inorganic acids like hydrochloric acid at elevated temperatures.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: (3-Chlorophenyl)acetone and hydroxylamine.
Reduction: (3-Chlorophenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Chlorophenyl)acetone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of oxime-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of (3-Chlorophenyl)acetone oxime depends on its specific application. In biological systems, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.
相似化合物的比较
Similar Compounds
Acetone oxime: A simpler ketoxime with similar reactivity but without the chlorophenyl group.
Benzaldoxime: An aldoxime with different reactivity due to the presence of an aldehyde-derived oxime group.
Methoxime: An oxime with a methoxy group, showing different solubility and reactivity profiles.
Uniqueness
(3-Chlorophenyl)acetone oxime is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
(NE)-N-[1-(3-chlorophenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+ |
InChI 键 |
REEKQPIENAUPMD-YRNVUSSQSA-N |
手性 SMILES |
C/C(=N\O)/CC1=CC(=CC=C1)Cl |
规范 SMILES |
CC(=NO)CC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



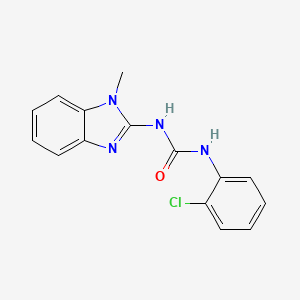
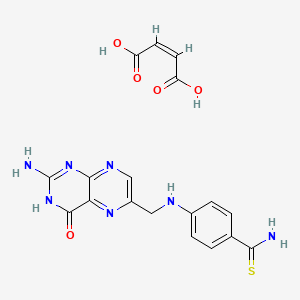
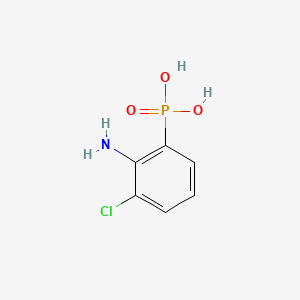
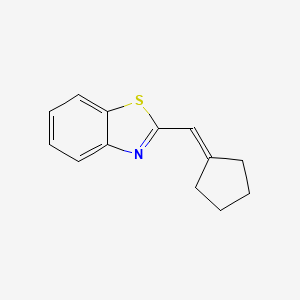
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
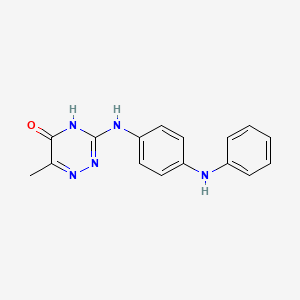
![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
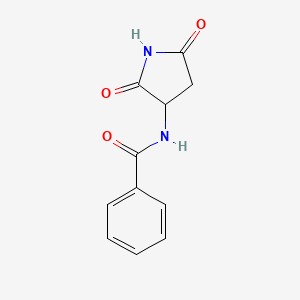
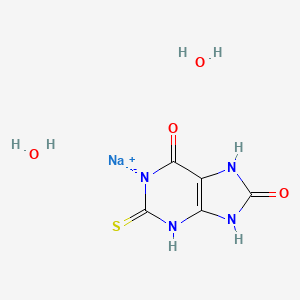
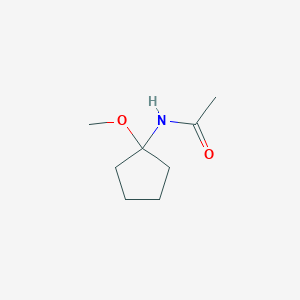
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)

